Comparative Parenteral Paralytic Potency: Zoxazolamine vs. Mephenesin, Chlorzoxazone, and Meprobamate
In a head-to-head pharmacological comparison of six clinically useful centrally acting skeletal muscle relaxants, Zoxazolamine and Chlorzoxazone were identified as the most potent agents in inducing paralysis via parenteral administration [1]. Mephenesin was distinguished as the only short-acting compound tested, whereas Zoxazolamine, Chlorzoxazone, Meprobamate, and others were characterized as relatively long-acting agents [1].
| Evidence Dimension | Relative paralytic potency (parenteral route) |
|---|---|
| Target Compound Data | Zoxazolamine: among most potent in inducing paralysis parenterally |
| Comparator Or Baseline | Chlorzoxazone: similarly most potent; Mephenesin: short-acting; Meprobamate: potent orally |
| Quantified Difference | Rank-order potency classification (highest tier: Zoxazolamine and Chlorzoxazone) |
| Conditions | Series of pharmacological testing procedures in animal models; relative potency and duration of action assessment |
Why This Matters
For experimental protocols requiring high-potency, long-duration centrally mediated paralysis via parenteral administration, Zoxazolamine and Chlorzoxazone represent the optimal choices among this class, whereas Mephenesin is unsuitable for protocols requiring sustained effect.
- [1] Roszkowski AP. A pharmacological comparison of therapeutically useful centrally acting skeletal muscle relaxants. J Pharmacol Exp Ther. 1960;129(1):75-81. View Source
